Structural Elucidation and Analytical Profiling of 11-O-Formyl Latanoprost
Structural Elucidation and Analytical Profiling of 11-O-Formyl Latanoprost
Executive Summary
Latanoprost is a highly potent prostaglandin F2α analogue utilized globally for the management of open-angle glaucoma and ocular hypertension. While the active pharmaceutical ingredient (API) is highly efficacious, its complex stereochemistry and multiple reactive functional groups make it susceptible to degradation. Among its critical degradation products is 11-O-formyl latanoprost , officially designated in pharmacopeial monographs as Latanoprost EP Impurity B [1][2].
For drug development professionals and analytical scientists, understanding the structural causality, formation mechanisms, and precise quantification of this impurity is paramount. This whitepaper provides an in-depth technical analysis of the chemical structure, molecular weight, and self-validating analytical workflows required to isolate and quantify 11-O-formyl latanoprost without inducing artifactual degradation during analysis.
Chemical Structure and Physicochemical Properties
Latanoprost contains a cyclopentane ring heavily decorated with functional groups, specifically secondary hydroxyls at the C-9 and C-11 positions (prostaglandin numbering), and an additional hydroxyl at the C-15 position on the omega chain.
11-O-formyl latanoprost is formed via the selective esterification of the C-11 secondary hydroxyl group. The addition of a formyl group (-CHO) replaces the hydroxyl proton, resulting in a net addition of carbon monoxide (CO) to the molecular formula. The stereochemical integrity of the parent molecule—specifically the (1R,2R,3R,5S) configuration of the cyclopentane ring—remains intact, but the functionalization at C-11 significantly alters the molecule's polarity and chromatographic retention time.
Quantitative Data Summary
The following table summarizes the physicochemical shift from the parent API to the formylated impurity:
| Property | Latanoprost (API) | 11-O-Formyl Latanoprost (Impurity B) |
| IUPAC Nomenclature | Propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | Propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3-(formyloxy)-5-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
| Pharmacopeial Status | Active Pharmaceutical Ingredient | EP Impurity B / USP Related Compound |
| Molecular Formula | C₂₆H₄₀O₅ | C₂₇H₄₀O₆ |
| Molecular Weight | 432.60 g/mol | 460.61 g/mol |
| Mass Shift (Δm) | Baseline | +28.01 Da |
| Target Modification Site | Unmodified | C-11 Hydroxyl Group |
Mechanistic Causality: The Degradation Pathway
The formation of 11-O-formyl latanoprost is driven by acid-catalyzed esterification. In pharmaceutical formulations, latanoprost is subject to degradation influenced by pH, oxidation, and thermal stress[3]. However, formylation specifically requires a formyl donor.
The Causality of Formylation: Formic acid is frequently utilized as an excipient trace component or, more commonly, as a mobile phase modifier in Liquid Chromatography-Mass Spectrometry (LC-MS) to enhance electrospray ionization (ESI) efficiency[4]. If latanoprost is exposed to excessive formic acid under ambient or elevated temperatures, the C-11 hydroxyl group—which is less sterically hindered by the bulky omega chain compared to the C-9 hydroxyl—undergoes rapid esterification.
This presents a critical analytical challenge: the analytical method itself can artificially generate the impurity it is attempting to measure.
Diagram 1: Structural Logic & Degradation Pathway of Latanoprost to 11-O-formyl latanoprost.
Self-Validating Analytical Protocol: UPLC-MS/MS Quantification
To prevent artifactual degradation and ensure data integrity, the analytical workflow must be a self-validating system. The following step-by-step methodology details a highly controlled Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for quantifying 11-O-formyl latanoprost.
Step 1: Matrix Normalization via Internal Standard (IS)
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Action: Spike the sample with 100 ng/mL of a stable isotope-labeled internal standard, such as Latanoprost-d4. Dilute the sample in 50% methanol.
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Causality: ESI-MS is highly susceptible to matrix suppression. By using a deuterated internal standard that co-elutes with the target analytes, any drop in ionization efficiency is mirrored by the IS. If the IS signal deviates beyond ±15%, the system automatically invalidates the run, preventing false-negative reporting of impurity levels.
Step 2: pH-Controlled Isocratic Chromatography
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Action: Inject 20 µL of the prepared sample onto a C18 UPLC column (e.g., 3 µm, 2.0 × 150 mm). Elute isocratically using a mobile phase of 45% aqueous buffer (5 mM ammonium acetate) and 55% organic phase (acetonitrile/water 95:5), strictly limiting formic acid to a trace 0.02% v/v[4].
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Causality: Standard LC-MS protocols often use 0.1% formic acid. However, at 0.1%, on-column formylation of the API can occur, yielding false positives for Impurity B. Limiting formic acid to 0.02% buffered with ammonium acetate provides enough protons for ionization while thermodynamically suppressing the esterification reaction during the chromatographic run.
Step 3: Electrospray Ionization (ESI)
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Action: Operate the mass spectrometer in ESI positive ion mode. Set the heated capillary to 175°C to prevent thermal degradation of the fragile cyclopentane ring during desolvation[4].
Step 4: Selected Reaction Monitoring (SRM)
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Action: Monitor the specific mass-to-charge (m/z) transitions. For 11-O-formyl latanoprost, isolate the precursor ion at m/z 461.3 [M+H]+ (derived from the 460.61 MW) and monitor its specific product ions (e.g., loss of water and formyl fragments) to definitively distinguish it from isomeric impurities.
Diagram 2: Self-Validating UPLC-MS/MS Analytical Workflow for Impurity Profiling.
Conclusion
11-O-formyl latanoprost (Impurity B) is a critical quality attribute that must be monitored throughout the lifecycle of latanoprost formulations. With a molecular weight of 460.61 g/mol and a specific modification at the C-11 hydroxyl group, its presence indicates either formulation instability or aggressive analytical conditions. By implementing a self-validating UPLC-MS/MS methodology that strictly controls mobile phase acidity and utilizes stable isotope internal standards, researchers can ensure absolute scientific integrity when profiling this complex prostaglandin impurity.
References
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Title: Product Name : Latanoprost - Impurity B | Chemical Name : Propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3-(formyloxy)-5-hydroxy-2-[(3R)-3-hydroxy-5- phenylpentyl]cyclopentyl]hept-5-enoate Source: Pharmaffiliates URL: [Link]
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Title: Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies Source: ResearchGate (Velpandian et al.) URL: [Link]
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Title: Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use Source: ResearchGate URL: [Link]
